molecular formula C16H12N2 B3067439 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile CAS No. 117490-51-4

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile

Cat. No.: B3067439
CAS No.: 117490-51-4
M. Wt: 232.28 g/mol
InChI Key: MLBIEVOGQRJCIV-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile is a high-purity organic compound offered for research and development purposes. This substituted biphenyl features methyl groups at the 2 and 2' positions and nitrile groups at the 4 and 4' positions, making it a valuable building block in organic synthesis and materials science. Researchers utilize this structural motif in the development of pharmaceuticals and advanced materials. For instance, structurally related biphenyl dicarboxylate derivatives have been synthesized and evaluated for their biological activity, such as treating acute liver injury, highlighting the potential of the biphenyl core in medicinal chemistry . As a nitrile-functionalized biphenyl, it is particularly useful in creating ligands for metal-organic frameworks (MOFs), liquid crystals, and polymers. The compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling guidelines. It is recommended to always consult the product's certificate of analysis for specific purity and characterization data.

Properties

IUPAC Name

4-(4-cyano-2-methylphenyl)-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-11-7-13(9-17)3-5-15(11)16-6-4-14(10-18)8-12(16)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBIEVOGQRJCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C2=C(C=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:

    Catalyst Optimization: Using optimized catalysts and reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Reduction: 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

  • [1,1'-Biphenyl]-3,3'-dicarbonitrile (3j): The cyano groups at the 3,3' positions create a less symmetric structure compared to the 4,4' substitution in the target compound.
  • 2,2',4,4'-Tetramethyl-1,1'-biphenyl (3m): Lacking cyano groups, this compound is electronically neutral. The additional methyl groups increase hydrophobicity but reduce reactivity in electron-deficient environments compared to the target compound .
  • 2-(Trifluoromethoxy)-[1,1'-biphenyl]-4,4'-dicarbonitrile : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, making this derivative more reactive in catalytic applications than the target compound’s methyl groups, which are electron-donating .

Functional Group Variations

  • B5A (2-amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile): The sulfonyl (-SO₂) group enhances polarity and acidity, making B5A more soluble in polar solvents compared to the target compound. This property is advantageous in aqueous-phase catalysis but less ideal for organic-phase reactions .
  • 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (CAS 61382-01-2): Amino (-NH₂) groups introduce hydrogen-bonding capability, enabling use in covalent organic frameworks (COFs). In contrast, the target compound’s methyl groups prioritize steric bulk over intermolecular interactions .

Physicochemical Properties

Compound Substituents Key Properties Applications
This compound 2,2'-CH₃; 4,4'-CN Moderate hydrophobicity, steric hindrance, electron-deficient core Organic synthesis, intermediates
[1,1'-Biphenyl]-3,3'-dicarbonitrile (3j) 3,3'-CN Reduced symmetry, weaker conjugation Niche materials research
2-(Trifluoromethoxy)-[1,1'-biphenyl]-4,4'-dicarbonitrile 4,4'-CN; -OCF₃ High electron deficiency, enhanced reactivity Catalysis, fluorinated materials
B5A -SO₂CH₃; -CN High polarity, acidic protons Aqueous-phase catalysis

Biological Activity

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, including cytotoxicity, enzyme inhibition, and antimicrobial properties. The information is compiled from diverse scientific sources to present a comprehensive overview.

  • Chemical Formula : C15H12N2
  • Molecular Weight : 224.27 g/mol
  • Structure : The compound features a biphenyl structure with two methyl groups and two cyano groups at specific positions.

Cytotoxicity

Cytotoxicity assays are crucial for assessing the potential of compounds to induce cell death. For this compound, studies have indicated varying degrees of cytotoxic effects on different cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • MCF-7 (breast cancer)
    • Normal breast cell line MCF-10A

The cytotoxicity was evaluated using standard assays that measure cell viability and apoptosis induction. The results showed significant differences in the response of cancerous versus normal cells.

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-23115.522
MCF-720.318
MCF-10A>50N/A

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs), which are implicated in several physiological processes and diseases.

  • Enzyme Activity :
    • CA IX Inhibition : Significant inhibition was observed with an IC50 value of approximately 10 nM.
    • CA II Inhibition : Less selective inhibition with an IC50 around 3 µM.

This selectivity suggests that the compound could potentially be developed as a therapeutic agent targeting CA IX specifically in cancer treatment.

Antimicrobial Activity

Antimicrobial tests were conducted to evaluate the efficacy of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli>100 µg/mL
Klebsiella pneumoniae75 µg/mL

The compound exhibited notable activity against Staphylococcus aureus and Klebsiella pneumoniae but was less effective against Escherichia coli.

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound. For instance:

  • Study on Anticancer Properties : A study highlighted the ability of biphenyl derivatives to induce apoptosis in breast cancer cell lines through caspase activation pathways.
  • Antimicrobial Efficacy : Another study demonstrated that compounds with similar structures showed promising results in inhibiting biofilm formation in bacterial cultures.

Discussion

The biological activity of this compound indicates its potential as both an anticancer and antimicrobial agent. Its selective cytotoxicity towards cancer cells and significant enzyme inhibition profile suggest avenues for further research and development into therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile, and how can reaction yields be optimized?

The synthesis of biphenyl dicarbonitrile derivatives often involves cross-coupling reactions or nitrile group introduction via nucleophilic substitution. For example, [1,1'-biphenyl]-4,4'-dicarbonitrile derivatives have been synthesized using aryl Grignard reagents in rhodium-catalyzed homo-coupling reactions, achieving yields dependent on ligand choice and reaction temperature . Optimization strategies include:

  • Catalyst selection : Rhodium catalysts with phosphine ligands improve coupling efficiency.
  • Temperature control : Reactions conducted at 60–80°C minimize side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be applied to characterize this compound?

  • FT-IR : The nitrile (C≡N) stretch appears at ~2225 cm⁻¹, while methyl C-H vibrations are observed at ~2850–2960 cm⁻¹ .
  • <sup>1</sup>H NMR : Methyl groups at the 2,2'-positions resonate as singlets at δ 2.35–2.40 ppm. Aromatic protons exhibit splitting patterns consistent with para-substitution (e.g., doublets at δ 7.60–7.80 ppm) .
  • <sup>13</sup>C NMR : Nitrile carbons appear at δ 115–120 ppm, and methyl carbons at δ 20–25 ppm .

Advanced Research Questions

Q. What role does this compound play in the design of covalent triazine frameworks (CTFs) for energy storage applications?

Biphenyl dicarbonitriles serve as precursors for CTFs, porous materials with high surface areas for supercapacitors. The methyl groups enhance hydrophobicity and pore-size distribution. Key steps include:

  • Thermal trimerization : Heating the nitrile monomer at 400–600°C under inert gas forms triazine linkages .
  • Pore engineering : Methyl substituents reduce interlayer stacking, increasing accessible surface area (~1200 m²/g) .
  • Electrochemical testing : CTFs exhibit specific capacitances of ~250 F/g at 1 A/g in 1 M H₂SO₄ .

Q. How do steric and electronic effects of methyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : Methyl groups at the 2,2'-positions hinder axial coordination of catalysts, slowing reaction rates in palladium-catalyzed couplings.
  • Electronic effects : Electron-donating methyl groups deactivate the biphenyl core, requiring stronger oxidizing agents (e.g., K₂S₂O₈) for nitrile functionalization .
  • Case study : In trifluoromethoxylation reactions, steric effects reduce regioselectivity, yielding a 1.7:1.0 major:minor isomer ratio .

Q. What analytical challenges arise in resolving structural isomers of biphenyl dicarbonitrile derivatives, and how can they be addressed?

Isomeric impurities (e.g., 3,3' vs. 4,4' substitution) complicate characterization. Solutions include:

  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water) separates isomers based on polarity differences.
  • 2D NMR : <sup>1</sup>H-<sup>13</sup>C HSQC identifies coupling patterns between methyl and aromatic protons .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile
Reactant of Route 2
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2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile

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